5-(1-Pyrrolidinylmethyl)-2-furanmethanol

Gas Chromatography Maillard Reaction Method Validation

5-(1-Pyrrolidinylmethyl)-2-furanmethanol (CAS 61481-02-5), also known as 1-[5'-(hydroxymethyl)furfuryl]pyrrolidine, is a proline-derived Maillard product classified as an aralkylamine. With a molecular formula of C10H15NO2 and a monoisotopic mass of 181.1103 Da, this compound is a heterocyclic secondary metabolite formed during the thermal processing of foods containing L-proline and reducing sugars.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 61481-02-5
Cat. No. B1658580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Pyrrolidinylmethyl)-2-furanmethanol
CAS61481-02-5
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(O2)CO
InChIInChI=1S/C10H15NO2/c12-8-10-4-3-9(13-10)7-11-5-1-2-6-11/h3-4,12H,1-2,5-8H2
InChIKeyPOLAFJCRVYXYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Pyrrolidinylmethyl)-2-furanmethanol (CAS 61481-02-5) Chemical Identity and Analytical Baseline for Procurement Decisions


5-(1-Pyrrolidinylmethyl)-2-furanmethanol (CAS 61481-02-5), also known as 1-[5'-(hydroxymethyl)furfuryl]pyrrolidine, is a proline-derived Maillard product classified as an aralkylamine [1]. With a molecular formula of C10H15NO2 and a monoisotopic mass of 181.1103 Da, this compound is a heterocyclic secondary metabolite formed during the thermal processing of foods containing L-proline and reducing sugars [2]. It is cataloged in the Human Metabolome Database (HMDB0040038) as an expected but not quantified human metabolite, indicating its relevance to metabolomics and food chemistry research [1]. Unlike generic furan alcohols, the presence of both a pyrrolidine ring and a hydroxymethyl substituent on the furan core confers distinct chromatographic and chemical properties that are critical for targeted analytical method development and compound-specific procurement.

Why Generic Furan Methanol Analogs Cannot Substitute for 5-(1-Pyrrolidinylmethyl)-2-furanmethanol (61481-02-5) in Analytical and Flavor Research


Attempting to substitute 5-(1-pyrrolidinylmethyl)-2-furanmethanol with a generic furan methanol or even a structurally similar pyrrolidine-furan hybrid introduces significant risk of analytical misidentification and negates compound-specific biological or sensory relevance. The compound's formation is uniquely dependent on the Maillard reaction of L-proline, meaning its presence is a specific marker for particular food processing or metabolic pathways, unlike common furfuryl alcohol which arises from diverse carbohydrate degradation routes [1]. Crucially, its gas chromatographic retention differs substantially from co-eluting Maillard products; a structurally similar pyrrolidine-furan derivative like 2-acetyl-3-(1-pyrrolidinyl)furan exhibits a different retention index (RI 2347 vs. 2375 on Carbowax 20M), confirming that even minor structural modifications lead to distinct physicochemical interactions requiring this specific analytical standard [2]. Therefore, substitution compromises the integrity of targeted LC-MS/MS or GC-MS methods where this compound is the intended analyte or internal standard.

Quantitative Differentiation Evidence for Selecting 5-(1-Pyrrolidinylmethyl)-2-furanmethanol (61481-02-5) Over Closest Analogs


Chromatographic Resolution from Co-eluting Maillard Products on Polar Stationary Phases

The target compound exhibits a Kovat's retention index (RI) of 2375 on a Carbowax 20M capillary column under a temperature ramp of 2 K/min (70-180°C), providing baseline separation from the closely related Maillard product 2-acetyl-3-(1-pyrrolidinyl)furan, which has an RI of 2347 under identical conditions [1]. This difference of 28 RI units is sufficient for unambiguous GC identification in complex food or biological matrices where both compounds may be present.

Gas Chromatography Maillard Reaction Method Validation

Mass Spectrometric Structural Confirmation via Unique Diagnostic Ions

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation spectra predicted for the target compound indicate distinct product ions arising from the pyrrolidine-furan scaffold, enabling differentiation from isobaric or structurally similar metabolites [1]. The predicted MS/MS spectrum (positive mode, 20V collision energy) is available in the Human Metabolome Database for direct comparison with experimental data, providing a unique mass spectrometric signature not shared by analogs like furfuryl alcohol or other proline-derived pyrrolidines lacking the hydroxymethyl group.

Mass Spectrometry Metabolomics Structural Elucidation

Distinctive 1H NMR Spectral Signature for Neat Identification

The predicted 1H NMR spectrum (700 MHz, D2O) provides a distinctive signature that can be used to confirm the identity and purity of the compound upon receipt, without needing a dedicated reference standard for every analog [1]. Key chemical shifts and coupling patterns arise from the pyrrolidine α-methylene protons adjacent to the furan ring and the hydroxymethyl group, differentiating it from compounds such as 5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde, which would exhibit an aldehyde proton signal around 9-10 ppm.

NMR Spectroscopy Quality Control Structural Verification

Biosynthetic Origin as a Proline-Specific Maillard Product Enables Unique Metabolomic Tracking

Unlike generic furan derivatives formed from carbohydrate caramelization, this compound is explicitly generated from the Maillard reaction of L-proline with reducing sugars [1]. This pathway specificity is quantitatively supported by its identification among 19 pyrrolidines in a model reaction system, where its formation yield was dependent on the presence of L-proline [1]. This contrasts with furfuryl alcohol, which is a non-specific thermal degradation product of pentoses and hexoses.

Food Chemistry Maillard Reaction Metabolomics

Optimal Application Scenarios for 5-(1-Pyrrolidinylmethyl)-2-furanmethanol (61481-02-5) Based on Verifiable Evidence


Targeted Metabolomics Method Development for Proline-Specific Maillard Pathways

Due to its unique biosynthetic origin as a proline-dependent Maillard product [1], this compound is the definitive standard for developing and validating targeted LC-MS/MS or GC-MS methods aimed at tracking L-proline-related browning pathways in food systems, biological fluids, or tobacco research. Its distinctive retention index (RI=2375) prevents co-elution with other pyrrolidine-furans like 2-acetyl-3-(1-pyrrolidinyl)furan (RI=2347) [2], enabling robust method selectivity.

Quality Control of Flavor and Fragrance Raw Materials

Flavor houses requiring precise formulation of Maillard-derived savory or bready notes can use this compound as a primary reference for batch-to-batch consistency checks. Its predicted MS/MS and NMR spectra [3] serve as a ready-made quality control library to authenticate raw materials suspected of adulteration with cheaper, non-specific furan alcohols.

Authenticity Marker for Thermally Processed Foods

Because its formation is contingent on the presence of L-proline and reducing sugars under specific thermal loads [1], this compound can serve as a quantitative process marker. In research investigating the extent of the Maillard reaction in baked goods, roasted coffee, or malt, its presence and concentration, quantified against the authentic standard, correlate directly with proline-specific browning, a parameter not measurable by generic HMF or furfuryl alcohol analysis.

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